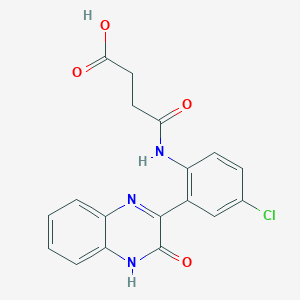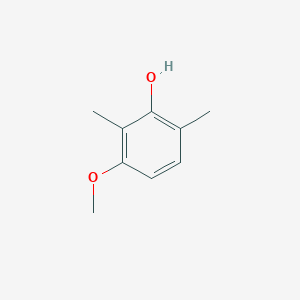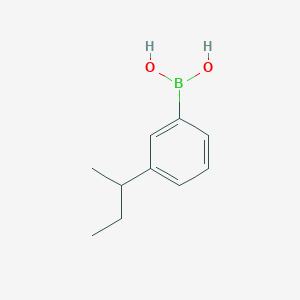
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one is a complex organic compound that features a naphthalene ring, a phenyl group, and a hydroxyphenylpropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: This involves the reaction of naphthalene with appropriate reagents to introduce functional groups at specific positions.
Attachment of the hydroxyphenylpropoxy group: This step involves the reaction of the naphthalene derivative with 3-hydroxy-3-phenylpropyl bromide under basic conditions to form the ether linkage.
Formation of the final product: The final step involves the reaction of the intermediate with benzaldehyde in the presence of a base to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-(3-Hydroxy-3-phenylpropoxy)phenyl)-1-phenylpropan-1-one
- 3-(4-(3-Hydroxy-3-phenylpropoxy)benzyl)-1-phenylpropan-1-one
Uniqueness
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one is unique due to the presence of the naphthalene ring, which can enhance its stability and biological activity compared to similar compounds with only phenyl or benzyl groups.
Eigenschaften
Molekularformel |
C28H26O3 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
3-[4-(3-hydroxy-3-phenylpropoxy)naphthalen-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C28H26O3/c29-26(22-9-3-1-4-10-22)17-15-21-16-18-28(25-14-8-7-13-24(21)25)31-20-19-27(30)23-11-5-2-6-12-23/h1-14,16,18,27,30H,15,17,19-20H2 |
InChI-Schlüssel |
YLVWGNDMSAVCAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=C(C3=CC=CC=C32)CCC(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091048.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14091056.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14091059.png)
![6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B14091066.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091067.png)


![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091088.png)
![5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B14091096.png)
![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)

![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
